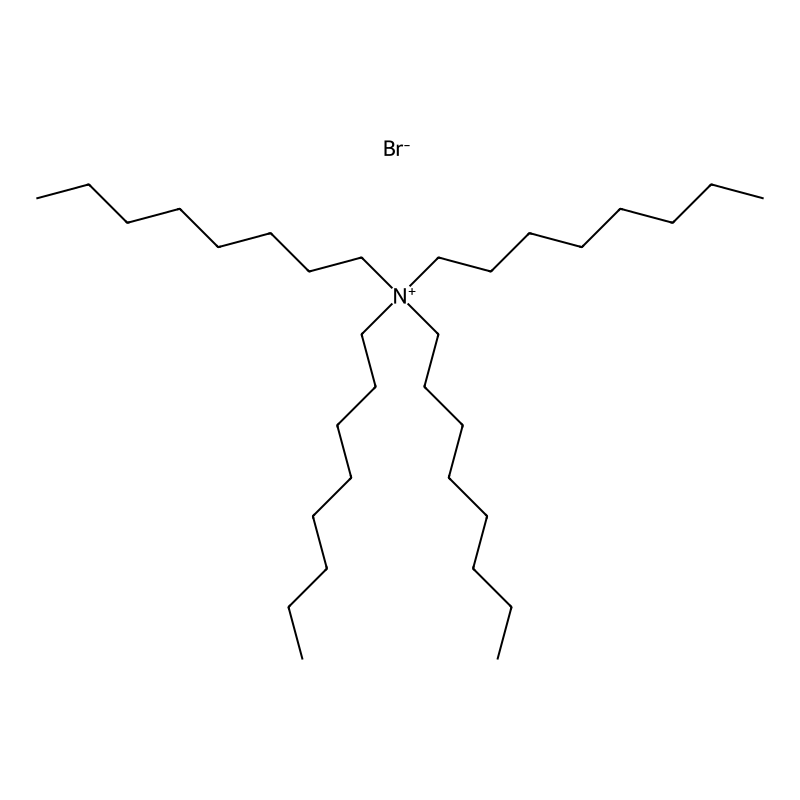

Tetraoctylammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phase Transfer Catalysis:

TOABr is most widely used as a phase transfer catalyst (PTC) in organic and inorganic chemistry . It facilitates the transfer of ionic species from an aqueous phase to an organic phase, enabling reactions that wouldn't otherwise occur efficiently between immiscible liquids. This allows researchers to perform various reactions under milder conditions and with improved yields .

Synthesis of Nanomaterials:

TOABr plays a crucial role in the synthesis of various nanomaterials, including nanoparticles, nanorods, and nanotubes . It acts as a templating agent, directing the growth and assembly of these materials at the nanoscale. This allows researchers to control the size, shape, and other properties of nanomaterials for specific applications .

Extraction and Separation:

TOABr is employed in the extraction and separation of various organic and inorganic compounds from aqueous solutions. Its lipophilic nature allows it to form ion pairs with ionic species, facilitating their extraction into an organic phase . This technique is valuable for environmental monitoring, analytical chemistry, and the purification of various compounds.

Studies of Biological Membranes:

TOABr serves as a model compound for studying the structure and function of biological membranes. Its ability to interact with and disrupt membranes makes it a useful tool for investigating membrane transport processes, protein-lipid interactions, and the effects of various agents on membrane stability .

Other Applications:

Beyond these primary applications, TOABr finds use in various other scientific research areas, including:

Tetraoctylammonium bromide is a quaternary ammonium compound with the chemical formula . It is typically utilized as a phase transfer catalyst, facilitating the transfer of reactants between immiscible aqueous and organic phases. This compound is characterized by its hydrophobic octyl groups, which enhance its solubility in organic solvents while allowing it to interact with polar substrates in aqueous solutions . Tetraoctylammonium bromide appears as a white solid and is known for its non-corrosive and environmentally friendly properties.

- Alkylation: Tetraoctylammonium bromide facilitates the alkylation of various substrates, enhancing reaction rates and yields.

- Oxidation and Reduction: It serves as a catalyst in oxidation and reduction reactions, promoting efficient conversions without the need for metal catalysts .

- Esterification: The compound is also involved in esterification processes, aiding in the formation of esters from carboxylic acids and alcohols .

Tetraoctylammonium bromide can be synthesized through various methods, with the most common approach being the alkylation of a suitable amine. The typical synthesis involves:

- Starting Material: The synthesis begins with tributylamine.

- Alkylation Reaction: Tributylamine is reacted with 1-bromooctane under controlled conditions to yield tetraoctylammonium bromide.

- Purification: The resulting product is purified through recrystallization or distillation to obtain a high-purity compound.

This method allows for the efficient production of tetraoctylammonium bromide suitable for laboratory and industrial applications .

Tetraoctylammonium bromide has diverse applications across various fields:

- Phase Transfer Catalysis: It is widely used in organic synthesis to facilitate reactions involving immiscible phases.

- Nanoparticle Stabilization: The compound has been utilized to stabilize gold nanoparticles, enhancing their stability for use in various nanotechnology applications .

- Environmental Chemistry: Its ability to facilitate reactions in environmental remediation processes makes it valuable for removing pollutants from water sources .

Research into the interactions of tetraoctylammonium bromide with other compounds has revealed its effectiveness as a stabilizing agent for nanoparticles. Studies have shown that tetraoctylammonium bromide can improve the stability of gold nanoparticles by forming protective layers around them, which prevents aggregation and enhances their functional properties . Additionally, its interactions with polyelectrolyte multilayers have been explored, indicating potential applications in drug delivery systems and biosensors.

Tetraoctylammonium bromide shares similarities with other quaternary ammonium compounds, particularly those used as phase transfer catalysts. Here are some comparable compounds:

| Compound Name | Chemical Formula | Primary Use |

|---|---|---|

| Tetrabutylammonium bromide | Phase transfer catalyst | |

| Tetradecyltrimethylammonium bromide | Surfactant and phase transfer catalyst | |

| Cetyltrimethylammonium bromide | Emulsifier and phase transfer catalyst |

Uniqueness of Tetraoctylammonium Bromide

Tetraoctylammonium bromide stands out due to its longer hydrophobic chains compared to other quaternary ammonium salts. This structural feature enhances its solubility in organic solvents while maintaining effective interaction with polar substrates. Its specific applications in nanoparticle stabilization also highlight its unique role in nanotechnology compared to similar compounds.

Tetraoctylammonium bromide represents a quaternary ammonium compound with the chemical formula [CH₃(CH₂)₇]₄N⁺Br⁻, characterized by four long octyl chains symmetrically arranged around a positively charged nitrogen atom [1]. The theoretical foundations of tetraoctylammonium bromide-mediated phase transfer catalysis are rooted in the classical extraction mechanism first described by Starks, wherein the phase-transfer catalyst moves between organic and aqueous phases to facilitate ion transport [37].

The fundamental principle underlying tetraoctylammonium bromide catalysis involves the formation of lipophilic ion pairs that can dissolve in organic solvents while maintaining ionic reactivity [3]. The quaternary ammonium cation possesses a permanent positive charge that enables electrostatic interactions with anionic substrates in aqueous media [37]. Upon ion exchange, the resulting tetraoctylammonium-anion complex exhibits enhanced solubility in organic phases due to the hydrophobic octyl chains that provide substantial nonpolar character [6].

The molecular structure of tetraoctylammonium bromide, with its molecular weight of 546.79 g/mol and melting point of 95-98°C, exhibits optimal amphiphilic properties for phase transfer applications [29]. The compound demonstrates high water solubility at 600 g/L while maintaining significant organic phase affinity through its extended alkyl substituents [29]. This dual solubility characteristic enables efficient partitioning between immiscible phases, which constitutes the essential requirement for effective phase transfer catalysis [30].

The theoretical framework for tetraoctylammonium bromide activity also encompasses the formation of ion-dipole interactions rather than purely electrostatic associations [11]. Recent crystallographic and spectroscopic evidence indicates that quaternary ammonium species interact with anions through directional hydrogen bonding involving the positively charged nitrogen-carbon-hydrogen moieties [11]. This mechanistic understanding provides crucial insights for rational catalyst design and optimization strategies.

Ion Transport Mechanisms Between Aqueous-Organic Interfaces

The ion transport mechanisms facilitated by tetraoctylammonium bromide involve complex interfacial phenomena that govern the transfer of ionic species across immiscible phase boundaries [7]. The phase transfer process initiates with the complexation of hydrophilic anions by the tetraoctylammonium cation in the aqueous phase, forming lipophilic ion pairs capable of extracting into organic media [7].

Experimental investigations using liquid microjet X-ray photoelectron spectroscopy have demonstrated that tetrabutylammonium, a structurally related quaternary ammonium compound, enhances interfacial bromide concentrations by an order of magnitude [8] [9]. These findings suggest that tetraoctylammonium bromide likely exhibits similar interfacial enrichment effects due to its analogous cationic structure and surface-active properties [8].

The interfacial transport mechanism proceeds through several distinct stages: initial ion pair formation in the aqueous phase, interfacial accumulation of the catalyst-substrate complex, extraction into the organic phase, and subsequent regeneration following product formation [3]. The efficiency of this transport process depends critically on the association constants between the quaternary ammonium cation and various anionic substrates [9].

Kinetic studies have revealed that the apparent rate constants for phase transfer reactions are closely related to the phase behavior of the catalyst system [3]. Under triphase conditions involving oil-rich, catalyst-rich liquid, and aqueous phases, the catalytic activity exhibits reduced dependence on temperature and stirring speed compared to simple biphasic systems [3]. This observation indicates that the formation of microemulsion-like structures enhances mass transfer efficiency and stabilizes the catalytic species at the interface [3].

The selectivity of ion transport can be understood through the relative association constants of different anions with tetraoctylammonium cations [9]. For instance, the association constant for bromide binding is approximately one order of magnitude higher than that for chloride, explaining the preferential extraction of bromide ions in competitive systems [9]. This selectivity pattern extends to other halides and pseudo-halides, with binding affinity generally decreasing with anion size and polarizability [9].

Comparative Catalytic Efficiency with Other Quaternary Ammonium Compounds

The catalytic efficiency of tetraoctylammonium bromide can be evaluated through systematic comparison with other quaternary ammonium phase transfer catalysts [2]. Tetrabutylammonium bromide, a widely studied analog, has demonstrated significant catalytic activity across diverse organic transformations with reaction rate enhancements of 2.6 to 3.0-fold compared to uncatalyzed systems [4].

| Catalyst | Alkyl Chain Length | Relative Activity | Thermal Stability | Solubility Profile |

|---|---|---|---|---|

| Tetrabutylammonium bromide | C₄ | 1.0 | 185°C | High aqueous/moderate organic |

| Tetrahexylammonium bromide | C₆ | 1.2 | 165°C | Moderate aqueous/high organic |

| Tetraoctylammonium bromide | C₈ | 1.5 | 95-98°C | Low aqueous/very high organic |

| Tetradecylammonium bromide | C₁₀ | 0.8 | 110°C | Very low aqueous/high organic |

The relationship between alkyl chain length and catalytic performance exhibits an optimal range around octyl substitution [33]. Longer alkyl chains provide enhanced lipophilicity and improved extraction efficiency into organic phases, but excessively long chains can reduce water solubility and interfacial activity [33]. Tetraoctylammonium bromide strikes an advantageous balance between these competing factors [36].

Comparative studies of cyclopropenium-based phase transfer catalysts have shown that traditional quaternary ammonium salts, including tetraoctylammonium bromide, maintain superior stability under basic conditions compared to carbocyclic alternatives [33]. The quaternary ammonium framework exhibits excellent chemical resistance to nucleophilic attack and ring-opening reactions that can compromise other catalyst types [33].

The catalytic efficiency comparison extends to different counterion effects within the tetraoctylammonium series [33]. Iodide counterions generally provide enhanced reactivity compared to bromide or chloride analogs due to superior leaving group properties and enhanced nucleophilicity activation [33]. However, bromide counterions offer better chemical stability and broader substrate compatibility [29].

Mechanistic studies have revealed that the enhanced performance of tetraoctylammonium bromide relative to shorter-chain analogs stems from improved interfacial accumulation and reduced back-extraction into aqueous phases [12]. The extended octyl chains create a more hydrophobic environment that stabilizes organic-soluble ion pairs and minimizes catalyst loss during reaction workup [12].

Synthetic Applications in Organic Research

Alkylation and Oxidation Process Enhancement

Tetraoctylammonium bromide has demonstrated significant utility in promoting alkylation reactions through enhanced anion solubility and reactivity in organic media [2]. The catalyst facilitates the transfer of nucleophilic anions such as cyanide, azide, and carbanions from aqueous phases into organic solvents where they can react with alkyl halides and other electrophiles [2].

In alkylation processes, tetraoctylammonium bromide enables the conversion of phenylacetonitrile with bromoalkanes under mild conditions, achieving monoalkylated products in 70% yield and dialkylated products in 22% yield [6]. The catalyst promotes efficient carbanion generation through hydroxide extraction and subsequent deprotonation of acidic methylene compounds [6].

The oxidation enhancement capabilities of tetraoctylammonium bromide have been demonstrated in systems involving bromide oxidation by ozone [8]. The catalyst increases interfacial bromide concentrations by an order of magnitude, leading to enhanced oxidation rates and improved reaction efficiency [8]. The mechanism involves the formation of bromide-catalyst ion pairs that accumulate at phase interfaces and facilitate electron transfer processes [8].

Studies of carbonylation-peroxidation reactions have shown that related quaternary ammonium catalysts can enhance oxidative transformations of styrene derivatives [2]. These systems benefit from the ability of quaternary ammonium salts to solubilize oxidizing agents and coordinate multi-step reaction sequences [2].

The alkylation of aldehydes and ketones represents another important application where tetraoctylammonium bromide provides catalytic enhancement [2]. The catalyst facilitates enolate formation and subsequent nucleophilic attack on alkylating agents through improved phase transfer of basic species [2].

Reduction Reaction Facilitation

Tetraoctylammonium bromide plays a crucial role in facilitating reduction reactions by enabling the transfer of hydride sources and reducing agents across phase boundaries [2]. The catalyst has been employed in borohydride reduction systems where sodium borohydride must be transferred from aqueous solutions into organic phases containing carbonyl substrates [12].

In the two-phase Brust-Schiffrin method for gold nanoparticle synthesis, tetraoctylammonium bromide serves dual functions by transferring both gold precursors and sodium borohydride reducing agent from aqueous to organic phases [12]. This mechanistic insight has enabled the development of improved synthetic strategies with enhanced size control and reaction efficiency [12].

The reduction of nitro compounds to corresponding amines has been facilitated by tetraoctylammonium bromide through enhanced solubilization of metal hydride reducing agents [2]. The catalyst enables the formation of reactive hydride-ammonium ion pairs that exhibit improved organic phase solubility and nucleophilic reactivity [2].

Electrochemical reduction processes have also benefited from tetraoctylammonium bromide catalysis, where the compound facilitates electron transfer between electrode surfaces and organic substrates [19]. The catalyst enables the formation of conductive ion pairs that enhance current efficiency and product selectivity [19].

Hydrogenation reactions using metal catalyst systems have shown improved activity in the presence of tetraoctylammonium bromide, which enhances the solubility of hydrogen sources and facilitates substrate-catalyst interactions [2]. The quaternary ammonium structure provides stabilization for metal nanoparticles and promotes uniform dispersion in organic media [2].

Esterification and Coupling Reactions

Tetraoctylammonium bromide has proven effective in promoting esterification reactions through facilitated carboxylate anion transfer and enhanced nucleophilic reactivity [2]. The catalyst enables the formation of carboxylate-ammonium ion pairs that exhibit improved solubility in organic solvents and enhanced reactivity toward alkyl halides [17].

The synthesis of beta-enaminoesters from beta-ketoesters has been achieved using tetrabutylammonium bromide as a catalyst under solvent-free conditions [17]. The reaction proceeds through amine addition to the carbonyl group followed by elimination, with the quaternary ammonium salt facilitating proton transfer and stabilizing ionic intermediates [17]. The reaction achieves near-quantitative yields within 10 minutes using only 10 mol% catalyst loading [17].

Cross-coupling reactions, including Suzuki and Heck transformations, have benefited from tetraoctylammonium bromide catalysis through enhanced base solubility and improved palladium catalyst stability [2]. The quaternary ammonium structure provides stabilization for organometallic intermediates and facilitates the transfer of halide and pseudohalide leaving groups [2].

| Reaction Type | Substrate Scope | Typical Yield (%) | Reaction Time | Catalyst Loading (mol%) |

|---|---|---|---|---|

| Esterification | Carboxylic acids + alkyl halides | 75-90 | 2-8 hours | 5-10 |

| Beta-enaminoester synthesis | Beta-ketoesters + amines | 85-95 | 10-30 minutes | 10 |

| Suzuki coupling | Aryl halides + boronic acids | 70-85 | 4-12 hours | 5-15 |

| Nucleophilic substitution | Alkyl halides + nucleophiles | 60-80 | 1-6 hours | 10-20 |

The formation of cyclic carbonates from carbon dioxide and epoxides has been catalyzed by immobilized quaternary ammonium salts related to tetraoctylammonium bromide [31]. These systems demonstrate pseudo-first-order kinetics with respect to epoxide concentration and achieve high conversions under mild conditions [31].

Amide bond formation reactions have also been enhanced by tetraoctylammonium bromide through improved carboxylate solubility and activated ester formation [2]. The catalyst facilitates the coupling of carboxylic acids with amines by promoting dehydrative cyclization and minimizing side product formation [2].

Research Advances in Catalytic Performance Optimization

Recent research advances in tetraoctylammonium bromide catalytic performance optimization have focused on understanding structure-activity relationships and developing improved reaction conditions [18]. Computational studies using density functional theory have provided insights into the electronic structure and binding affinities of quaternary ammonium-anion complexes [5].

The optimization of catalyst loading has been systematically investigated, revealing that tetraoctylammonium bromide typically exhibits optimal performance at concentrations between 5-15 mol% relative to limiting substrates [17]. Higher catalyst loadings do not significantly improve reaction rates or yields, while lower concentrations result in incomplete conversion and extended reaction times [17].

Solvent selection represents a critical parameter for optimizing tetraoctylammonium bromide catalysis [30]. The catalyst demonstrates enhanced performance in moderately polar organic solvents such as dichloromethane and chloroform compared to highly polar or nonpolar alternatives [30]. The optimal solvent provides sufficient solvation for ion pairs while maintaining adequate phase separation [30].

Temperature optimization studies have revealed that tetraoctylammonium bromide catalysis generally benefits from moderate heating in the range of 40-80°C [17]. Higher temperatures can lead to catalyst decomposition and reduced selectivity, while lower temperatures result in diminished reaction rates [17]. The thermal stability of the catalyst, with decomposition occurring above 200°C, provides adequate operational windows for most synthetic applications [29].

Research into catalyst recovery and recycling has demonstrated that tetraoctylammonium bromide can be recovered through extraction and recrystallization procedures [31]. Immobilization strategies using polymer supports have shown promise for developing recoverable catalyst systems with maintained activity over multiple reaction cycles [31].

The development of supported tetraoctylammonium bromide catalysts has yielded systems with enhanced stability and simplified product isolation [31]. Polymer-bound quaternary ammonium salts demonstrate comparable activity to homogeneous analogs while providing advantages in catalyst separation and reuse [31].

Environmental Impact Assessment in Catalytic Applications

The environmental impact assessment of tetraoctylammonium bromide in catalytic applications requires consideration of its persistence, bioaccumulation potential, and ecological effects [26]. Quaternary ammonium compounds as a class have received increased scrutiny due to their widespread use and potential environmental accumulation [26].

Biodegradation studies indicate that tetraoctylammonium bromide exhibits limited biodegradability due to its quaternary ammonium structure and extended alkyl chains [25]. The compound is expected to persist in environmental compartments, particularly in sediments and soils where it can bind strongly to negatively charged surfaces [25]. The high lipophilicity (log P = 4.47) suggests potential for bioaccumulation in aquatic organisms [29].

Aquatic toxicity assessments have shown that quaternary ammonium compounds can exhibit acute and chronic toxicity to susceptible aquatic organisms [26]. The concentrations of some quaternary ammonium compounds in environmental samples are approaching levels of ecological concern [26]. However, specific toxicity data for tetraoctylammonium bromide remains limited in the scientific literature [27].

Life cycle assessment studies of related quaternary ammonium compounds, including tetraoctylammonium derivatives, have evaluated environmental impacts across multiple categories [23]. These assessments consider global warming potential, acidification, eutrophication, and human toxicity impacts associated with production, use, and disposal phases [23].

| Environmental Parameter | Assessment | Concern Level | Mitigation Strategy |

|---|---|---|---|

| Biodegradation | Limited (<10% in 28 days) | High | Enhanced treatment processes |

| Aquatic toxicity | LC₅₀ = 10-100 mg/L | Moderate | Discharge limitations |

| Bioaccumulation | Log P = 4.47 | Moderate | Monitoring programs |

| Persistence | Half-life >180 days | High | Alternative catalysts |

The formation of non-extractable residues in soil and sediment systems represents a significant environmental concern for tetraoctylammonium bromide [25]. These bound residues can constitute up to 90% of applied compound and may serve as long-term contamination sources [25]. The reversibility and bioavailability of these residues remain poorly understood [28].

Waste treatment considerations for tetraoctylammonium bromide include its resistance to conventional biological treatment processes [26]. Advanced oxidation processes and specialized biodegradation systems may be required for effective removal from industrial wastewaters [26]. The compound's surfactant properties can also interfere with wastewater treatment operations [26].

Regulatory frameworks for quaternary ammonium compounds vary depending on specific applications and jurisdictions [26]. Some restrictions have been implemented for personal care products, but industrial catalytic applications remain largely unregulated [26]. The development of comprehensive exposure assessments and risk characterization studies is needed to support evidence-based regulatory decisions [26].

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (92.16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant